molecular formula C14H11ClO2 B6330722 2-Chloro-5-(4-methylphenyl)benzoic acid, 95% CAS No. 1179168-49-0

2-Chloro-5-(4-methylphenyl)benzoic acid, 95%

Cat. No. B6330722
CAS RN: 1179168-49-0
M. Wt: 246.69 g/mol
InChI Key: IQCYJOGXBWEOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-methylphenyl)benzoic acid, or 2C5MPA, is an organic compound with a variety of uses in scientific research. It is an important component in a number of laboratory experiments and has a wide range of applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

2C5MPA has a number of applications in scientific research. It is used to study the effects of drugs on the body, as well as the mechanism of action of various drugs. It is also used to study the biochemical and physiological effects of certain chemicals on the body, as well as the metabolism of certain drugs. In addition, 2C5MPA is used in the synthesis of various drugs, including antibiotics and antifungals.

Mechanism of Action

2C5MPA acts as an inhibitor of enzymes involved in the metabolism of certain drugs. It binds to the active site of these enzymes and prevents them from performing their normal function. This prevents the drug from being metabolized and allows it to remain in the body for a longer period of time.
Biochemical and Physiological Effects
2C5MPA has a number of biochemical and physiological effects on the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 2C5MPA has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. This can lead to an increase in alertness and focus.

Advantages and Limitations for Lab Experiments

2C5MPA has a number of advantages for laboratory experiments. It is easily synthesized and can be stored for long periods of time without degradation. In addition, it is relatively inexpensive and can be used in a wide variety of experiments. However, 2C5MPA has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable and can degrade over time.

Future Directions

The use of 2C5MPA in scientific research is still in its early stages. As such, there are a number of potential future directions for this compound. One potential direction is the development of new drugs that incorporate 2C5MPA as an active ingredient. Another potential direction is the study of the biochemical and physiological effects of 2C5MPA on the body. Finally, further research could be conducted to determine the mechanism of action of 2C5MPA and its effects on various drugs.

Synthesis Methods

2C5MPA is synthesized through a two-step process. The first step involves the reaction of 4-methylphenol with chloroacetic acid in the presence of a strong base and a catalyst. This reaction yields the intermediate product 4-chloro-2-methylphenoxyacetic acid. The second step involves the reaction of this intermediate product with sodium nitrite to yield 2C5MPA.

properties

IUPAC Name

2-chloro-5-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCYJOGXBWEOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615768
Record name 4-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179168-49-0
Record name 4-Chloro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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